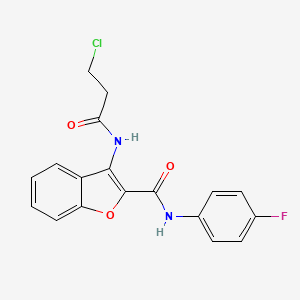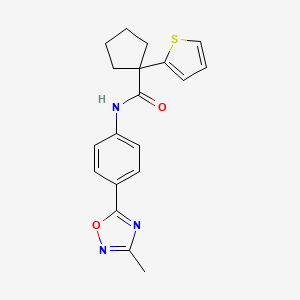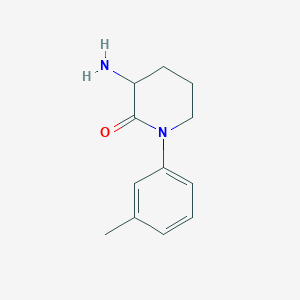![molecular formula C25H28N4O4S B2885870 3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole CAS No. 1203055-20-2](/img/structure/B2885870.png)
3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, one oxygen atom, and one nitrogen atom . The isoxazole ring is substituted with various functional groups, including a phenoxymethyl group and a piperidinylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The isoxazole ring forms the core of the molecule, with the phenoxymethyl and piperidinylsulfonyl groups attached at the 4-position . The InChI code for this compound is 1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the functional groups present. For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution . The phenoxymethyl and piperidinylsulfonyl groups could also participate in various reactions, depending on the conditions .科学的研究の応用
Polarographic Studies and Electrochemistry
Compounds with structural similarities to the specified chemical have been studied for their electrochemical properties. For example, polarographic studies of alkyl imidazolyl sulfoxides and sulfides have shown that these compounds undergo irreversible reduction in aqueous ethanol, which could be relevant for understanding the electrochemical behavior of complex organic molecules including isoxazoles (Johansson & Wendsjö, 1983).
Fluorescent Tagging and Receptor Ligands
Research into fluorescent-tagged nonimidazole histamine H3 receptor ligands has led to the development of novel compounds with significant affinities. This suggests that derivatives of complex isoxazoles could be synthesized with fluorescent tags for use in biological imaging or as receptor ligands (Amon et al., 2007).
Antiulcer Drug Research
Studies on the effects of acid-inhibitory drugs on mucin biosynthesis in the stomach indicate the potential of sulfonamide and isoxazole derivatives for developing new medications. These findings could guide the research into the therapeutic applications of complex isoxazoles in gastrointestinal diseases (Ichikawa et al., 1994).
Organic Synthesis and Medicinal Chemistry
Research into the synthesis and evaluation of oxadiazole derivatives, including those with piperidinylsulfonyl groups, highlights the importance of these compounds in developing new pharmaceuticals. This underscores the potential for complex isoxazoles in medicinal chemistry, particularly as inhibitors or ligands with specific biological activities (Khalid et al., 2016).
Material Science and Polymer Chemistry
The development of polyimides from unsymmetrical diamines with pendant groups suggests a route for incorporating complex isoxazoles into high-performance materials. These polymers exhibit excellent solubility and thermal stability, which could be beneficial for advanced material applications (Ghaemy & Alizadeh, 2009).
特性
IUPAC Name |
3,5-dimethyl-4-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-18-25(19(2)33-27-18)34(30,31)28-14-12-20(13-15-28)16-29-23-11-7-6-10-22(23)26-24(29)17-32-21-8-4-3-5-9-21/h3-11,20H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVIVOBVNOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2885788.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2885789.png)
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2885794.png)


![methyl {4-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetate](/img/structure/B2885800.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide](/img/structure/B2885803.png)

![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B2885806.png)
![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide](/img/structure/B2885807.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2885808.png)
![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2885809.png)
